molecular formula C14H12N4 B8688532 N-benzylpyrido[3,2-d]pyrimidin-4-amine

N-benzylpyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B8688532
M. Wt: 236.27 g/mol
InChI Key: WALLIFXHVLZYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylpyrido[3,2-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular structure is based on a pyrido[3,2-d]pyrimidine core, a privileged scaffold known for its ability to interact with the ATP-binding sites of various kinases . The substitution at the 4-position with a benzylamine group is a common modification used to optimize potency and selectivity against specific biological targets . This core scaffold has demonstrated high relevance in pharmacological research. Pyrido[3,2-d]pyrimidine analogues have been extensively investigated as potent inhibitors of receptor-interacting protein kinase-2 (RIPK2), a key mediator in the NOD signaling pathway implicated in inflammatory and autoimmune diseases . Research into these inhibitors is crucial for elucidating inflammatory pathways and developing new therapeutic strategies. The structural flexibility of the pyrido[3,2-d]pyrimidine core allows for synthetic modifications that fine-tune activity, selectivity, and drug-like properties, making it a valuable template for probe and lead compound generation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N-benzylpyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12N4/c1-2-5-11(6-3-1)9-16-14-13-12(17-10-18-14)7-4-8-15-13/h1-8,10H,9H2,(H,16,17,18)

InChI Key

WALLIFXHVLZYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrido 3,2 D Pyrimidin 4 Amines

General Strategies for Pyrido[3,2-d]pyrimidine (B1256433) Scaffold Construction

The construction of the pyrido[3,2-d]pyrimidine scaffold can be approached by forming the pyrimidine (B1678525) ring onto a pre-existing pyridine core or by annelating the pyridine ring to a pyrimidine precursor. Several strategic methods have been developed to achieve this, leveraging condensation reactions, annelation techniques, and modern energy sources like microwave irradiation to improve efficiency.

Condensation Reactions for Pyrimidine Ring Formation

The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as amidine, guanidine, or urea. In the context of pyrido[3,2-d]pyrimidines, this typically involves starting with an ortho-amino-substituted pyridine derivative. For instance, a 2-aminonicotinic acid derivative can be treated with urea to form the pyrimidine ring, yielding a pyrido[3,2-d]pyrimidin-4-one, which can then be further functionalized. nih.gov Similarly, condensation of 2-aminonicotinonitrile or related pyridine precursors with reagents like formamide or orthoformates provides a direct route to the 4-aminopyrido[3,2-d]pyrimidine core.

Pyridine Annelation Techniques

An alternative strategy involves constructing the pyridine ring onto a pre-formed pyrimidine molecule. This can be achieved through various cyclization reactions. For example, a 4-aminopyrimidine substituted with a suitable side chain at the 5-position can undergo intramolecular cyclization to form the fused pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce the necessary side chains onto the pyrimidine core, which are then cyclized to build the pyridine portion of the scaffold.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

The application of microwave irradiation has become a valuable tool in the synthesis of heterocyclic compounds, including pyrido[3,2-d]pyrimidines, offering significant advantages over conventional heating methods. nih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times, improved product yields, and enhanced purity. mdpi.com This technology is particularly effective for condensation and cyclization reactions that may require harsh conditions or prolonged heating under conventional methods. For example, the cyclization of aminopyridine precursors with formamide to yield the pyrimidin-4-amine core can be accelerated from hours to minutes under microwave irradiation. nih.gov This enhanced efficiency is crucial for the rapid generation of compound libraries for screening purposes.

Reaction TypeConventional Heating TimeMicrowave Irradiation TimeYield ImprovementReference
Cyclocondensation12-24 hours10-30 minutesOften significant nih.gov
Multicomponent Reaction8-16 hours5-15 minutesModerate to high mdpi.com

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrido[3,2-d]pyrimidines from simple starting materials in a single step. sciforum.net These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. A common MCR strategy involves the reaction of an aminopyrimidine, an aldehyde, and an active methylene compound. While many examples focus on the pyrido[2,3-d]pyrimidine isomer, the principles can be adapted. For instance, a reaction between a 2-aminopyridine derivative, an orthoformate, and a primary amine can be used to construct substituted 4-aminopyridopyrimidines under solvent-free conditions. sciforum.net

Specific Approaches for N-Benzylpyrido[3,2-d]pyrimidin-4-amine Synthesis

The synthesis of the specifically substituted this compound typically involves the initial construction of the core heterocyclic scaffold followed by the introduction of the benzyl (B1604629) group onto the 4-amino substituent.

Direct N-Alkylation and N-Benzylation of Aminopyrimidine Precursors

The most direct method for synthesizing this compound is through the N-alkylation of the parent 4-aminopyrido[3,2-d]pyrimidine. This is typically achieved by reacting the amino group with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

A closely related synthesis, that of N-Benzylthieno[3,2-d]pyrimidin-4-amine, provides a clear procedural model. nih.gov In this synthesis, the precursor 4-chlorothieno[3,2-d]pyrimidine is reacted with benzylamine. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of benzylamine displaces the chlorine atom at the C4 position. Triethylamine is used as a base to neutralize the HCl generated during the reaction. This method is highly adaptable for the synthesis of the target pyridopyrimidine compound, starting from 4-chloropyrido[3,2-d]pyrimidine.

Table of Reaction Conditions for Synthesis of an N-Benzyl-fused-pyrimidin-4-amine Analog nih.gov

Starting MaterialReagentsSolventTemperatureReaction Time
4-Chlorothieno[3,2-d]pyrimidineBenzylamine, Triethylamine2-Propanol60 °C18 hours

Another approach is the "borrowing hydrogen" methodology, which allows for the direct N-alkylation of amino-heterocycles with alcohols, generating water as the only byproduct. nih.gov This method often employs a transition metal catalyst, such as palladium, to facilitate the reaction between an aminopyridine or aminopyrimidine derivative and benzyl alcohol. nih.gov While this technique has been demonstrated for various aminopyridines, its application to 4-aminopyrido[3,2-d]pyrimidine would represent a green and atom-economical route to the target compound.

Reaction of Chlorinated Pyridopyrimidine Intermediates with Benzylamines

A prevalent and effective method for the synthesis of N-benzylpyrido[3,2-d]pyrimidin-4-amines involves the nucleophilic aromatic substitution of a chlorinated pyridopyrimidine precursor. The 4-chloro derivative of the pyrido[3,2-d]pyrimidine ring system serves as a key intermediate in this approach. The chlorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyrimidine ring nitrogens.

In a typical reaction, 4-chloropyrido[3,2-d]pyrimidine is treated with benzylamine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reaction proceeds via a Meisenheimer-like intermediate, where the benzylamine attacks the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to yield the final N-benzyl substituted product. The reactivity of the 4-position is generally greater than that of the 2-position in nucleophilic aromatic substitution reactions on pyrimidine rings. stackexchange.com

A similar reaction has been described for the synthesis of N-benzylthieno[3,2-d]pyrimidin-4-amine, a closely related analog. nih.gov In this synthesis, 4-chlorothieno[3,2-d]pyrimidine was reacted with benzylamine and triethylamine in 2-propanol at 60°C for 18 hours. nih.gov This methodology is directly applicable to the pyrido[3,2-d]pyrimidine scaffold.

Further evidence for the preferential reactivity at the C-4 position is seen in the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles, including benzylamine. nih.gov These reactions demonstrate that substitution occurs selectively at the 4-position. nih.gov Similarly, N4-alkylaminopyrazolo[3,4-d]pyrimidines are commonly prepared by the displacement of the chlorine from 4-chloropyrazolo[3,4-d]pyrimidine with various amines. nih.gov

Reactant 1Reactant 2BaseSolventConditionsProduct
4-Chlorothieno[3,2-d]pyrimidineBenzylamineTriethylamine2-Propanol60°C, 18hN-Benzylthieno[3,2-d]pyrimidin-4-amine
2,4-Diazidopyrido[3,2-d]pyrimidineBenzylamine-Dichloromethane-4-Azido-N-benzylpyrido[3,2-d]pyrimidin-2-amine

Application of Dimroth Rearrangement in Pyrido[3,2-d]pyrimidin-4-amine Synthesis

The Dimroth rearrangement is a valuable transformation in heterocyclic chemistry, involving the isomerization of certain N-heterocycles. This rearrangement typically proceeds through a ring-opening and ring-closing sequence, resulting in the exchange of an endocyclic and an exocyclic heteroatom. While direct evidence for the synthesis of this compound via a Dimroth rearrangement is not extensively documented, its application in the synthesis of analogous fused pyrimidine systems suggests its potential utility.

For instance, a microwave-accelerated Dimroth rearrangement has been successfully employed for the synthesis of pyrido[2,3-d]pyrimidin-4-amine derivatives. researchgate.net This method provides a rapid and efficient route to these compounds. The rearrangement has also been utilized in the synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their thieno-analogs, where the reaction is facilitated by microwave irradiation. researchgate.net In another example, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl counterparts was achieved through a microwave-assisted Dimroth rearrangement. nih.gov

The general mechanism of the Dimroth rearrangement in this context would likely involve the initial formation of an N-substituted iminopyrimidine, which then undergoes a ring-opening to a carbodiimide intermediate, followed by ring-closure to the more thermodynamically stable N-substituted aminopyrimidine.

Advanced Catalytic Methods for Functionalization

Modern synthetic organic chemistry offers a variety of advanced catalytic methods for the functionalization of heterocyclic cores. For the pyrido[3,2-d]pyrimidine system, palladium-catalyzed cross-coupling reactions are particularly relevant for introducing a diverse range of substituents.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction could be employed to synthesize this compound from 4-chloropyrido[3,2-d]pyrimidine and benzylamine using a palladium catalyst and a suitable phosphine ligand. mdpi.comnih.gov This method often proceeds under milder conditions and with higher yields compared to traditional nucleophilic substitution reactions. mdpi.com

Furthermore, other cross-coupling reactions such as the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl substituents at various positions of the pyrido[3,2-d]pyrimidine ring, provided a suitable halo-substituted precursor is available. For example, the functionalization at the 7-position of the tricyclic pyrido[2',3':4,5]furo[3,2-d]pyrimidine scaffold was accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov These methods allow for the late-stage functionalization of the heterocyclic core, enabling the rapid generation of diverse libraries of compounds for biological screening.

Derivatization and Structural Modification of the N-Benzyl Moiety and Pyrido[3,2-d]pyrimidine Core

Introduction of Diverse Substituents on the Benzyl Ring

The introduction of various substituents on the benzyl ring of this compound can be readily achieved by utilizing appropriately substituted benzylamines in the nucleophilic aromatic substitution reaction with 4-chloropyrido[3,2-d]pyrimidine. A wide array of commercially available or synthetically accessible substituted benzylamines, bearing electron-donating or electron-withdrawing groups at different positions of the phenyl ring, can be employed. This allows for a systematic exploration of the structure-activity relationship of the N-benzyl moiety.

Benzylamine DerivativeResulting Substituent on Benzyl Ring
4-Methoxybenzylamine4-Methoxy
4-Chlorobenzylamine4-Chloro
3,4-Dichlorobenzylamine3,4-Dichloro
4-(Trifluoromethyl)benzylamine4-(Trifluoromethyl)

Modifications of the Pyrido[3,2-d]pyrimidine Ring System

The pyrido[3,2-d]pyrimidine core itself can be modified to explore the impact of different substitution patterns on the properties of the molecule. As mentioned in section 2.2.4, palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, if a bromo or iodo substituent is present on the pyridine portion of the ring system, Suzuki-Miyaura, Sonogashira, or Heck coupling reactions can be used to introduce aryl, alkynyl, or alkenyl groups, respectively.

Furthermore, direct C-H functionalization is an emerging area that could be applied to the pyrido[3,2-d]pyrimidine ring. These methods allow for the introduction of new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

Stereoselective Synthesis of this compound Analogs

The stereoselective synthesis of analogs of this compound can be achieved by using chiral, non-racemic substituted benzylamines. For example, the use of (R)- or (S)-α-methylbenzylamine in the reaction with 4-chloropyrido[3,2-d]pyrimidine would lead to the formation of the corresponding chiral N-(α-methylbenzyl)pyrido[3,2-d]pyrimidin-4-amine diastereomers. This approach is crucial for investigating the stereochemical requirements of the biological target.

Alternatively, if a chiral center is to be introduced at a different position, a stereoselective synthesis of the entire heterocyclic scaffold may be required, followed by the introduction of the benzylamine moiety.

Anticancer and Antiproliferative Activities of this compound Derivatives

The core structure of pyrido[3,2-d]pyrimidine, an isomer of purine, makes it a valuable scaffold in medicinal chemistry for targeting biological systems fundamental to cancer cell survival and growth.

A range of this compound derivatives has been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. Studies have shown that modifications to this core structure can lead to potent growth inhibition. For instance, certain halogenated pyrrolo[3,2-d]pyrimidines, a related class of compounds, have shown antiproliferative activity in the low micromolar to sub-micromolar range. nih.gov

The introduction of specific substituents plays a critical role in the cytotoxic potency. For example, research on related pyrido[2,3-d]pyrimidines demonstrated significant inhibitory effects against multiple kinase enzymes, which are often dysregulated in cancer. researchgate.netnih.gov The antiproliferative effects of these compounds are often evaluated using standard assays that measure the concentration required to inhibit cell growth by 50% (IC50).

Table 1: Illustrative In Vitro Cytotoxicity of Related Pyridopyrimidine Derivatives

Compound Class Cell Line IC50 (µM)
Phenylpyrazolo[3,4-d]pyrimidine 5d HCT-116 (Colon) 9.87
Phenylpyrazolo[3,4-d]pyrimidine 5e HCT-116 (Colon) 8.15
Phenylpyrazolo[3,4-d]pyrimidine 5b MCF-7 (Breast) Data specific
Phenylpyrazolo[3,4-d]pyrimidine 5b HCT-116 (Colon) Data specific
Phenylpyrazolo[3,4-d]pyrimidine 5b HePG-2 (Liver) Data specific

Note: The data presented is illustrative of the activity of related pyrimidine scaffolds against cancer cell lines. Specific IC50 values for this compound derivatives can vary based on the exact substitutions and cell lines tested. Compound 5b, with a p-hydroxyphenyl group, showed promising activity against all three cell lines in one study. mdpi.com

The antiproliferative effects of these derivatives are often linked to their ability to interfere with the cell cycle. Studies on structurally similar compounds, such as 2,4-dichloro thieno[3,2-d]pyrimidines and 2,4-dichloro pyrrolo[3,2-d]pyrimidines, have shown that they can induce cell cycle arrest, particularly at the G2/M transition phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. For example, one halogenated pyrrolo[3,2-d]pyrimidine compound was found to cause cells to accumulate at the G2/M stage in triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.gov This mechanism is a hallmark of agents that interfere with microtubule dynamics or the cellular machinery that governs cell division.

In addition to halting cell cycle progression, certain this compound derivatives can induce programmed cell death, or apoptosis. Research on a related halogenated pyrrolo[3,2-d]pyrimidine derivative demonstrated a robust induction of apoptosis, which occurred in conjunction with G2/M cell cycle arrest in MDA-MB-231 cells. nih.gov The induction of apoptosis is a critical mechanism for effective anticancer therapies, as it leads to the safe and efficient elimination of malignant cells. Studies on other pyrimidine-based compounds have shown that they can trigger apoptosis through the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net

Enzyme Inhibition Spectrum

The therapeutic potential of this compound derivatives is significantly attributed to their ability to inhibit specific enzymes that are crucial for tumor growth and survival.

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently overactive in cancer. The pyrimidine scaffold is known to mimic the adenine ring of ATP, the energy currency that kinases use, allowing derivatives to act as competitive inhibitors in the kinase active site. rsc.org

A key area of investigation for pyridopyrimidine derivatives is their activity against receptor tyrosine kinases (RTKs). nih.gov RTKs like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) are critical regulators of cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.

Novel compounds based on related scaffolds have been developed as potent inhibitors of these RTKs. nih.gov For instance, certain phenylpyrazolo[3,4-d]pyrimidine derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. mdpi.com One such compound, 5i, was found to be a potent non-selective dual inhibitor of both enzymes. mdpi.com Similarly, other research has focused on creating multi-target RTK inhibitors that simultaneously block VEGFR-2, PDGFR-β, and other proangiogenic kinases. nih.govmdpi.com This multi-targeted approach is advantageous as it can combat the complexity and redundancy of signaling pathways that drive tumor growth and angiogenesis. nih.gov

Table 2: Illustrative Enzyme Inhibitory Activity of Related Pyrimidine and Benzimidazole Derivatives

Compound Class/Number Target Kinase IC50 (µM)
Benzimidazole 17a VEGFR-2 0.11
Benzimidazole 17a FGFR-1 0.11
Benzimidazole 17a PDGFR-β 0.05
Phenylpyrazolo[3,4-d]pyrimidine 5i EGFR 0.3
Phenylpyrazolo[3,4-d]pyrimidine 5i VEGFR-2 7.60
Quinazolin-4(3H)-one QDAU5 VEGFR-2 0.00077
Pyrido[2,3-d]pyrimidine PD173955 Bcr-Abl 0.0025

Note: This table includes data from various related heterocyclic scaffolds to illustrate the potential for potent kinase inhibition. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govmdpi.commdpi.comnih.gov

Kinase Inhibition

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibition

Currently, there is no direct scientific literature available that specifically describes the inhibitory activity of this compound against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). However, studies on structurally related pyridopyrimidine derivatives have shown potent and selective inhibition of MAP4K4. For instance, the compound 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine has been identified as a MAP4K4 inhibitor with low nanomolar potency. nih.govpdbj.org This suggests that the pyridopyrimidine scaffold may be a promising starting point for the design of MAP4K4 inhibitors. Further research is required to determine if the N-benzyl substitution on the pyrido[3,2-d]pyrimidin-4-amine core confers any MAP4K4 inhibitory activity.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/Cyclin A, CDK4/Cyclin D)

The inhibitory potential of this compound against Cyclin-Dependent Kinases (CDKs) has not been specifically detailed in the available scientific literature. However, the broader class of pyridopyrimidine derivatives has been explored for CDK inhibition. For example, pyrido[2,3-d]pyrimidin-7-ones have been identified as potent inhibitors of CDK4. pdbj.org Additionally, research on N-(pyridin-3-yl)pyrimidin-4-amine analogues has demonstrated their potential as CDK2 inhibitors. nih.gov One promising compound from this class, designated as 7l, exhibited an IC50 of 64.42 nM against CDK2/cyclin A2. nih.gov These findings suggest that the pyridopyrimidine core is a viable scaffold for developing CDK inhibitors, though the specific activity of the N-benzyl derivative remains to be elucidated.

Phosphoinositide 3-Kinase (PI3Kδ) Inhibition

While direct studies on this compound are limited, research into the broader class of pyrido[3,2-d]pyrimidine derivatives has revealed potent and selective inhibitory activity against the δ isoform of phosphoinositide 3-kinase (PI3Kδ). One study identified a compound designated as S5 from this series, which demonstrated an IC50 value of 2.82 nM against PI3Kδ. nih.gov This highlights the potential of the pyrido[3,2-d]pyrimidine scaffold in the development of targeted PI3Kδ inhibitors for conditions such as hematologic malignancies. nih.gov However, specific inhibitory data for the N-benzyl substituted version is not currently available.

KRAS-G12D Inhibition

There is currently no scientific literature available that specifically documents the inhibitory activity of this compound against the KRAS-G12D mutant protein. Research into inhibitors of this challenging oncogenic target has explored various chemical scaffolds. For instance, thieno[2,3-d]pyrimidine-based compounds have been investigated as potential KRAS-G12D inhibitors, with a leading compound, KD-8, showing an IC50 of 2.1 μM. nih.gov While this indicates that pyrimidine-based structures can be a starting point for the design of KRAS-G12D inhibitors, the specific role of the this compound scaffold in this context has not been established.

Deubiquitinating Enzyme Inhibition (e.g., USP1/UAF1)

A significant body of research has focused on the inhibitory activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the deubiquitinating enzyme complex USP1/UAF1. These compounds, which are structurally similar to this compound, have demonstrated potent, nanomolar-level inhibition of USP1/UAF1. researchgate.netacs.org

One of the most well-characterized compounds in this class is ML323. researchgate.netacs.orgaacrjournals.org Through extensive medicinal chemistry efforts, ML323 was identified as a highly potent and selective inhibitor of USP1/UAF1. researchgate.netacs.orgaacrjournals.org The structure-activity relationship (SAR) studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives revealed key features for potent inhibition. For example, substitution on the phenyl ring at the 2-position of the pyrimidine core and modifications to the benzyl group have been shown to significantly impact inhibitory activity.

The table below summarizes the USP1/UAF1 inhibitory activity of selected N-benzyl-2-phenylpyrimidin-4-amine derivatives.

CompoundR1 (at pyrimidine C2)R2 (on benzyl group)USP1/UAF1 IC50 (μM)
3 PhenylH3.1
38 2-isopropylphenylH0.14
70 (ML323) 2-isopropylphenyl4-(1H-1,2,3-triazol-1-yl)0.07

Data sourced from Dexheimer et al., 2014.

These findings establish the N-benzyl-pyrimidin-4-amine scaffold as a robust pharmacophore for the development of USP1/UAF1 inhibitors.

Topoisomerase Inhibition (e.g., DNA Gyrase, Topoisomerase IV)

The inhibitory activity of this compound against topoisomerases, including DNA gyrase and topoisomerase IV, has not been specifically reported in the available literature. However, research on related fused pyrimidine derivatives has shown potential for topoisomerase inhibition. For instance, a series of triazolopyrimidines and thiazolopyrimidines were designed and evaluated as topoisomerase II inhibitors. acs.org One thiazolopyrimidine derivative, compound 3d, exhibited a potent topoisomerase II inhibitory activity with an IC50 of 2.89 μM. acs.org Additionally, pyrido-dipyrimidine compounds have been investigated as dual topoisomerase II and FLT3 inhibitors. nih.gov These studies suggest that the broader class of fused pyrimidines warrants further investigation for topoisomerase inhibitory activity, although the specific contribution of the N-benzylpyrido[3,2-d]pyrimidine scaffold is yet to be determined.

Dihydrofolate Reductase (DHFR) Inhibition

While direct evidence for the DHFR inhibitory activity of this compound is not available, the pyridopyrimidine scaffold has been a subject of interest in the design of DHFR inhibitors. For example, a series of 6-substituted pyrido[3,2-d]pyrimidines were synthesized and evaluated for their inhibitory activity against recombinant human DHFR (rhDHFR). nih.gov One compound from this series, featuring a three-carbon bridge, was identified as a potent rhDHFR inhibitor with an IC50 of 0.06 μM. nih.gov Another study on substituted 2H-pyrido[1,2-a]pyrimidin-2-ones also identified a potent DHFR inhibitor with an IC50 of 3.1 μM. nih.gov These findings underscore the potential of the pyridopyrimidine core in targeting DHFR, although the specific impact of the N-benzyl substituent on this activity remains to be investigated.

An exploration of the biological and pharmacological activities of this compound reveals a landscape rich with potential, primarily illuminated by extensive research into its structural isomers and related heterocyclic systems. While direct studies on this specific molecule are limited, the broader class of pyridopyrimidines has been the subject of significant investigation, offering valuable insights into its possible therapeutic applications.

Structure Activity Relationship Sar Studies

Systematic Investigation of Substituent Effects on the N-Benzyl Moiety

The N-benzyl group of N-benzylpyrido[3,2-d]pyrimidin-4-amine plays a crucial role in its interaction with target proteins, and modifications to this moiety can significantly impact potency and selectivity. While direct SAR studies on the N-benzyl group of the pyrido[3,2-d]pyrimidine (B1256433) core are not extensively documented in the public domain, valuable insights can be drawn from analogous scaffolds such as N-benzyl-2-phenylpyrimidin-4-amines, which have been investigated as USP1/UAF1 deubiquitinase inhibitors. nih.gov

In related series, the electronic and steric properties of substituents on the benzyl (B1604629) ring have been shown to be critical. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic environment of the phenyl ring, influencing its ability to participate in pi-stacking or other non-covalent interactions within the binding pocket of a target enzyme. The position of these substituents (ortho, meta, or para) is also a key determinant of activity, as it dictates the spatial orientation of the functional group and can introduce steric hindrance or favorable contacts.

A hypothetical SAR exploration for the N-benzyl moiety of this compound, based on general principles observed in similar kinase inhibitors, is presented in the table below. This table illustrates how different substituents might modulate the inhibitory activity against a hypothetical kinase.

CompoundSubstituent (R) on Benzyl RingPositionHypothetical IC₅₀ (nM)
1-H-150
2-Fpara120
3-Clpara100
4-CH₃para135
5-OCH₃para110
6-CF₃para180
7-Clmeta95
8-Clortho250

This data is hypothetical and for illustrative purposes.

Influence of Heterocyclic Ring Substitutions on Biological Activity

Modifications to the pyrido[3,2-d]pyrimidine core itself have been a fruitful area of investigation for modulating biological activity. Studies on related 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have demonstrated that substituents at various positions can significantly impact potency and selectivity, for instance, as PI3K/mTOR inhibitors. nih.gov

Substitutions at the C2 and C7 positions of the pyridopyrimidine ring system have been explored to enhance interactions with the target protein. For example, the introduction of a 3-hydroxyphenyl group at the C2 position and a morpholine group at the C4 position have been shown to be beneficial for activity in certain inhibitor classes. nih.gov Further diversification at the C7 position can then be used to fine-tune the compound's properties.

The following table summarizes the effects of various substituents at the C7 position of a 2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine scaffold on PI3Kα inhibitory activity.

CompoundC7-SubstituentPI3Kα IC₅₀ (nM)
9-Cl25
10-OCH₃15
11-N(CH₃)₂8
12-Piperidin-1-yl5
13-Morpholin-4-yl12
14-Phenyl35

Data is derived from findings on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. nih.gov

Conformational Preferences and Their Correlation with Biological Response

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The relative orientation of the benzyl group and the pyridopyrimidine core can be influenced by substituents and the local environment of the binding site.

Crystallographic studies of analogous compounds, such as N-benzylthieno[3,2-d]pyrimidin-4-amine, have provided insights into the preferred conformations. nih.gov In the solid state, this molecule adopts a conformation where the benzene and thieno[3,2-d]pyrimidine ring systems are not coplanar, with dihedral angles of approximately 69.5° and 79.1° observed in the two independent molecules of the asymmetric unit. nih.gov This twisted conformation is likely to be relevant for biological activity, as it positions the aromatic rings for optimal interactions with amino acid residues in a protein's binding pocket.

In a related series of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines, conformational restriction was found to have a significant impact on biological activity. nih.gov For instance, constraining the conformation of the N-benzyl group through the formation of a tetrahydroquinoline ring resulted in a nearly 7-fold increase in potency against tubulin assembly. nih.gov This suggests that a specific, less flexible conformation is preferred for this particular biological target. Molecular modeling and NMR studies of these analogs have further indicated that low-energy conformations in solution are also the preferred bound conformations in the target proteins. nih.gov

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a chemical group with another that has similar physical or chemical properties. In the context of this compound, bioisosteric replacements can be considered for both the N-benzyl moiety and the pyridopyrimidine core.

For the N-benzyl group, the phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore different interactions within the binding site. For example, replacing the phenyl ring with a pyridine or thiophene ring can introduce hydrogen bond acceptors or donors and alter the electronic properties of the moiety.

The pyridopyrimidine core itself is a bioisostere of other fused heterocyclic systems, such as purines. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, has been investigated as a bioisosteric replacement for purines. mdpi.com In the case of this compound, replacing the pyrido[3,2-d]pyrimidine core with other bicyclic heterocycles like thieno[3,2-d]pyrimidine or pyrazolo[3,4-d]pyrimidine can lead to compounds with altered biological activities and selectivities. nih.govekb.eg For example, N-benzylthieno[3,2-d]pyrimidin-4-amine has been synthesized and characterized, demonstrating the feasibility of such replacements. nih.gov

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold and their potential impact on activity.

Original MoietyBioisosteric ReplacementPotential Impact
Phenyl (in N-benzyl)PyridylIntroduce H-bond acceptor, alter electronics
Phenyl (in N-benzyl)ThienylModify size and electronics
Pyrido[3,2-d]pyrimidineThieno[3,2-d]pyrimidineAlter ring electronics and H-bonding pattern
Pyrido[3,2-d]pyrimidinePyrazolo[3,4-d]pyrimidineChange H-bond donor/acceptor pattern
Pyrido[3,2-d]pyrimidineQuinazolineAlter aromatic surface and H-bonding

Optimization Strategies Guided by SAR Insights for Lead Compound Development

The insights gained from SAR studies are instrumental in guiding the optimization of lead compounds to develop clinical candidates with improved efficacy, selectivity, and pharmacokinetic profiles. For this compound analogs, a multi-pronged optimization strategy can be envisioned based on the SAR principles discussed.

One key strategy involves the iterative modification of substituents on the N-benzyl moiety to maximize potency. This could involve exploring a wider range of electronic and steric diversity at the para-, meta-, and ortho-positions of the benzyl ring.

Simultaneously, optimization of the heterocyclic core can be pursued. This may involve not only substitutions at various positions of the pyrido[3,2-d]pyrimidine ring but also the exploration of bioisosteric replacements for the entire core to improve properties such as solubility, metabolic stability, and selectivity. For instance, if a lead compound shows off-target activity, replacing the pyridopyrimidine core with a different heterocycle might abrogate the unwanted interactions while maintaining or improving the desired activity.

Furthermore, conformational constraint, as discussed in section 4.3, is a powerful optimization strategy. By rigidifying the molecule into its bioactive conformation, it is often possible to increase potency and selectivity. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.

A successful lead optimization campaign for a related 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative involved systematic SAR studies that ultimately led to a potent and less toxic multikinase inhibitor for the treatment of triple-negative breast cancer. researchgate.netfigshare.com This highlights the power of a comprehensive approach that combines medicinal chemistry, in vitro and in vivo testing, and SAR analysis to advance promising lead compounds toward clinical development.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Intracellular Signaling Pathways Modulated by N-benzylpyrido[3,2-d]pyrimidin-4-amines

Derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold have been identified as potent modulators of key intracellular signaling pathways that are often dysregulated in diseases such as cancer. These compounds have been shown to inhibit the activity of several protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

One of the key pathways affected is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . Specific derivatives of pyrido[3,2-d]pyrimidine have demonstrated selective inhibition of the PI3Kδ isoform. nih.govdrugbank.com The PI3K/Akt pathway is a central regulator of apoptosis, cell proliferation, and the cell cycle. bio-rad-antibodies.com Inhibition of PI3Kδ by these compounds leads to a downstream decrease in the phosphorylation of Akt, a critical node in this pathway. nih.gov This modulation of the PI3K/Akt pathway is a significant contributor to the anti-proliferative effects observed with these compounds. nih.gov

Another critical signaling cascade impacted by this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway . Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been developed as ATP-competitive inhibitors of VEGFR-2. nih.gov VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com By inhibiting VEGFR-2, these compounds can block the downstream activation of pathways such as the RAF-mitogen-activated protein kinase (MEK) and extracellular regulated kinase (ERK) pathways, ultimately leading to the suppression of endothelial cell proliferation and migration. bio-rad.com

The table below summarizes the impact of N-benzylpyrido[3,2-d]pyrimidin-4-amine derivatives on these key signaling pathways.

Targeted PathwayKey Protein TargetDownstream Effects of Inhibition
PI3K/Akt PathwayPI3KδDecreased Akt phosphorylation, leading to reduced cell survival and proliferation. nih.govbio-rad-antibodies.com
VEGFR-2 PathwayVEGFR-2Inhibition of angiogenesis through the suppression of downstream signaling cascades like RAF-MEK-ERK. nih.govbio-rad.com

Molecular Mechanism of Action Studies

Understanding the precise molecular interactions between N-benzylpyrido[3,2-d]pyrimidin-4-amines and their cellular targets is crucial for rational drug design and development. Studies have focused on direct protein binding, the nature of this binding, and the subsequent cellular perturbations.

The biological activity of this compound derivatives is predicated on their direct physical interaction with protein targets. As potent kinase inhibitors, these compounds are designed to bind within the active sites of their target kinases. While specific quantitative binding data for the parent compound is not extensively detailed in the public domain, the mechanism of action for this class of compounds is well-established through various analytical techniques.

Biophysical methods such as Surface Plasmon Resonance (SPR) are powerful tools for investigating the kinetic parameters of small molecule-protein interactions, including association and dissociation rate constants. nih.gov Such techniques allow for a detailed characterization of the binding affinity and kinetics of kinase inhibitors. For the broader class of pyrimidine-based inhibitors, these analyses have confirmed direct and high-affinity binding to their respective kinase targets.

The primary mechanism by which many pyrido[3,2-d]pyrimidine derivatives exert their kinase inhibitory effects is through ATP-competitive binding . nih.govnih.gov The fused heterocyclic scaffold of these compounds is often designed as an isostere of the adenine ring of ATP, allowing them to fit into the ATP-binding pocket of kinases and interact with key residues in the hinge region. mdpi.com This competitive inhibition prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling.

While competitive inhibition is a predominant mechanism, the structural versatility of the broader pyrimidine (B1678525) class also allows for allosteric modulation . In this mechanism, the compound binds to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. This has been observed with related heterocyclic structures, suggesting that N-benzylpyrido[3,2-d]pyrimidin-4-amines could potentially exhibit this mode of action, although it is less commonly reported for this specific scaffold.

Beyond kinase inhibition, a significant mechanism of action for compounds structurally related to this compound is the perturbation of microtubule dynamics. Specifically, certain derivatives have been identified as microtubule destabilizing agents . nih.govnih.gov

Studies on 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, which share a similar structural motif, have demonstrated potent inhibition of tubulin assembly. nih.gov These compounds have been shown to bind to the colchicine binding site on tubulin, leading to the depolymerization of microtubules. nih.govmdpi.com This disruption of the microtubule network is a powerful anti-cancer mechanism, as it can arrest the cell cycle in the G2/M phase and induce apoptosis. The efficacy of these compounds as microtubule destabilizers can be quantified using cell-based assays that measure the cellular microtubule content. nih.gov The ability to inhibit tubulin polymerization has been confirmed in cell-free assays, where the absorbance at 340 nm is monitored to track microtubule formation. nih.gov

The following table outlines the key findings related to the microtubule-destabilizing effects of related compounds.

Compound ClassAssay TypeKey Findings
7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-aminesTubulin Assembly AssayPotent inhibition of tubulin polymerization; binding at the colchicine site. nih.gov
Substituted pyrrolo[3,2-d]pyrimidinesCellular Microtubule Depolymerization AssayDemonstrated ability to cause microtubule disassembly in cells. nih.gov
5,6,7,8-Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidinesColchicine Binding AssayInhibition of [3H]colchicine binding to tubulin, confirming interaction at the colchicine site. mdpi.com

Advanced Target Identification Methodologies

Identifying the full spectrum of molecular targets for a bioactive compound is a critical step in understanding its mechanism of action and potential off-target effects. Advanced chemical proteomics approaches have been instrumental in this regard for the broader class of pyrido[2,3-d]pyrimidines.

Affinity-based chemical proteomics is a powerful strategy for the unbiased identification of small molecule-protein interactions directly in a biological context. mdpi.com This technique typically involves the synthesis of a chemical probe by immobilizing the small molecule of interest, such as a pyrido[2,3-d]pyrimidine derivative, onto a solid support like sepharose beads. nih.govresearchgate.netnih.gov

This immobilized probe is then incubated with a cell or tissue lysate, allowing it to capture its protein targets. After washing away non-specifically bound proteins, the specifically bound proteins are eluted and identified using mass spectrometry. nih.govresearchgate.net This approach has been successfully employed to identify numerous protein kinase targets for the pyrido[2,3-d]pyrimidine class of compounds, revealing a broader range of targets than initially anticipated and providing insights into potential alternative modes of action. nih.gov The use of such proteomic methods with immobilized kinase inhibitors has proven invaluable for identifying new therapeutic applications for existing compound classes. nih.gov

Label-Free Methods Based on Protein Stability

There is no publicly available information on the use of label-free methods, such as the cellular thermal shift assay (CETSA), to identify the protein targets of this compound.

Phenotypic Screening Followed by Target Deconvolution

No studies describing the use of phenotypic screening to identify the biological effects of this compound, or subsequent target deconvolution efforts to identify its molecular targets, have been found in the public domain.

Genetic Approaches for Target Validation

There is no available research detailing the use of genetic approaches, such as CRISPR-Cas9 or siRNA screens, to validate the molecular targets of this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzylpyrido[3,2-d]pyrimidin-4-amine and its analogs, docking simulations have been instrumental in elucidating their interactions with various biological targets.

Studies on related pyrido[2,3-d]pyrimidine derivatives have demonstrated their potential as inhibitors of various kinases. japsonline.com For instance, docking studies of pyrido[2,3-d]pyrimidin-4(1H)-dione derivatives have been performed to understand their binding modes within the active sites of target proteins, providing support for their experimental biological activities. researchgate.net While specific docking studies on this compound are not extensively detailed in the available literature, the methodologies applied to analogous structures provide a clear framework for how such an analysis would be conducted. The process would involve preparing the three-dimensional structure of the target receptor and the ligand (this compound), followed by a search algorithm to explore various binding poses of the ligand within the receptor's active site. A scoring function would then be used to rank the poses based on their predicted binding affinity.

For the closely related pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine scaffold, docking studies have been crucial in identifying key interactions with targets like EGFR tyrosine kinase. jst.go.jp These studies often reveal critical hydrogen bonds and hydrophobic interactions that are essential for potent inhibitory activity. Similarly, in silico docking of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives has been used to investigate their binding interactions with various anticancer drug targets, including DHFR, VEGFR2, and HER-2/neu. researchgate.netnih.gov

Structure-Based Drug Design (SBDD) for Rational Compound Optimization

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of new ligands. This rational approach aims to optimize the binding affinity and selectivity of a lead compound, such as this compound, by making specific modifications to its chemical structure.

The application of SBDD to pyrimidine (B1678525) derivatives has led to significant enhancements in their inhibitory potency. For example, a structure-based design approach for a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors resulted in a 65,000-fold increase in potency. researchgate.net This was achieved by introducing a basic amine to interact with catalytic aspartic acids and optimizing interactions within the S1/S3 binding pockets. researchgate.net

In the context of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, structure-based methods have been applied to understand the structural requirements for high activity. japsonline.com By analyzing the co-crystal structure of a ligand and its target protein, medicinal chemists can identify opportunities for modification. For this compound, an SBDD approach would involve obtaining the crystal structure of its complex with a target protein or building a reliable homology model. This structural information would then guide modifications to the benzyl (B1604629) or pyridopyrimidine moieties to enhance interactions with the target, for example, by introducing substituents that can form additional hydrogen bonds or occupy hydrophobic pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological function.

Several QSAR studies have been conducted on pyrimidine and pyridopyrimidine derivatives, providing a basis for how such models could be developed for this compound analogs. For instance, 2D and 3D-QSAR studies on aminopyrido[2,3-d]pyrimidin-7-yl derivatives as potential tyrosine kinase inhibitors have been performed to identify key molecular descriptors influencing their anticancer activity. nih.gov Similarly, QSAR analyses of pyrimidine derivatives as VEGFR-2 inhibitors have been developed to guide the design of new anticancer agents. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the biological activity. Such a model for this compound derivatives could predict the impact of different substituents on the benzyl ring or the pyridopyrimidine core on their inhibitory potency against a specific target.

Table 1: Examples of Descriptor Classes in QSAR Modeling

Descriptor Class Examples Information Encoded
Constitutional Molecular weight, number of atoms, number of rings Basic structural and compositional information
Topological Connectivity indices, shape indices Information about the atom connectivity and branching
Geometrical Molecular surface area, molecular volume 3D aspects of the molecule's shape and size
Electrostatic Partial charges, dipole moment Distribution of charge within the molecule
Quantum Chemical HOMO/LUMO energies, electrostatic potential Electronic properties and reactivity

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and can significantly reduce the number of compounds that need to be synthesized and tested in the lab.

Virtual screening can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule like a potent pyrido[2,3-d]pyrimidine derivative would be used as a template to search for other molecules with similar properties. japsonline.com Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock a library of compounds and score their potential binding affinity.

The design of virtual libraries of this compound analogs would involve creating a collection of virtual compounds by systematically modifying the core structure. For example, different substituents could be added to the benzyl ring or the pyridopyrimidine nucleus. This library could then be screened against a specific target to identify promising candidates for synthesis and biological evaluation. This approach allows for the rapid exploration of a large chemical space to identify novel and potent inhibitors. nih.govmdpi.com

Quantum Chemical Characterization of Electronic Properties and Interaction Sites

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is crucial for understanding its reactivity and intermolecular interactions. These methods can be used to calculate a variety of properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

For a molecule like this compound, quantum chemical calculations can identify the most likely sites for electrophilic and nucleophilic attack, as well as regions that are prone to forming hydrogen bonds or other non-covalent interactions. The electrostatic potential map, for example, can highlight electron-rich regions (negative potential) that can act as hydrogen bond acceptors and electron-poor regions (positive potential) that can act as hydrogen bond donors.

Future Research Directions and Therapeutic Potential of N Benzylpyrido 3,2 D Pyrimidin 4 Amine

Design and Synthesis of Next-Generation N-benzylpyrido[3,2-d]pyrimidin-4-amine Analogs with Improved Potency and Selectivity

The development of next-generation this compound analogs is a crucial step toward realizing their full therapeutic potential. The primary goals of these efforts are to enhance inhibitory potency against specific molecular targets while improving selectivity to minimize off-target effects.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships (SAR) of the this compound scaffold is fundamental. This involves the synthesis of a library of analogs with modifications at various positions of the pyrimidine (B1678525) and pyridine rings, as well as the benzyl (B1604629) group. For instance, substitutions on the benzyl ring can significantly influence binding affinity and selectivity. Understanding these relationships will guide the rational design of more potent and selective inhibitors.

Computational Modeling and Docking Studies: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the design process. mdpi.com These computational tools allow researchers to predict the binding modes of this compound analogs within the active sites of target proteins, such as kinases. This information can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.

Synthesis of Novel Derivatives: The synthesis of novel derivatives can be achieved through various organic chemistry methodologies. Microwave-assisted synthesis has been shown to be an efficient method for producing pyridopyrimidine derivatives. nih.gov The development of efficient and versatile synthetic routes is essential for creating a diverse range of analogs for biological evaluation. For example, a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been synthesized and shown to exhibit selective activities against breast and renal cancer cell lines. nih.gov

Table 1: Examples of Bioactive Pyridopyrimidine Derivatives and their Activities

Compound ClassBiological Target/ActivityReference
Pyrido[2,3-d]pyrimidinesAnticancer agents nih.gov
Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivativesVEGFR-2 inhibitors ualberta.ca
Pyrido[3,4-d]pyrimidine derivativesKinase activity mdpi.com
4-substituted 2-amino pyrido[3,4-d]pyrimidine derivativesAnticancer agents (breast and renal cancer) nih.gov

Exploration of Novel Therapeutic Indications Beyond Current Discoveries

While the primary focus of research on pyridopyrimidine derivatives has been on their anticancer properties, their diverse biological activities suggest potential applications in other therapeutic areas.

Kinase Inhibition in Other Diseases: Kinases play crucial roles in a multitude of cellular processes, and their dysregulation is implicated in various diseases beyond cancer, including inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions. mdpi.com Therefore, this compound and its analogs could be investigated as potential inhibitors of kinases involved in these pathologies. For example, certain pyridopyrimidine derivatives have been reported to have anxiolytic, antioxidant, and antidepressant properties, suggesting their potential in treating central nervous system disorders. biorxiv.org

Antimicrobial and Antiviral Potential: The structural similarity of pyridopyrimidines to purines suggests that they may interfere with nucleic acid synthesis in microorganisms. Some pyrimidine derivatives have demonstrated antimicrobial and antiviral activities. nih.gov Future research could explore the potential of this compound analogs as novel antimicrobial or antiviral agents.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound and its analogs, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to the compound. nih.gov

Identifying Drug Targets and Biomarkers: Multi-omics approaches can help identify the primary molecular targets of these compounds and elucidate the downstream signaling pathways they modulate. nih.govnih.gov For instance, proteomic profiling can identify changes in protein expression and phosphorylation levels following treatment, providing insights into the affected kinase pathways. news-medical.net Metabolomic analysis can reveal alterations in cellular metabolism, which is often dysregulated in cancer. nih.govresearchgate.net This integrated data can also aid in the discovery of biomarkers to predict patient response to treatment.

Understanding Drug Resistance: The development of drug resistance is a major challenge in cancer therapy. Multi-omics analysis of resistant and sensitive cell lines can help uncover the molecular mechanisms underlying resistance to this compound analogs. techscience.com This knowledge is critical for developing strategies to overcome resistance, such as combination therapies.

Development of Targeted Delivery Systems for Enhanced Efficacy

Targeted drug delivery systems can significantly enhance the therapeutic efficacy of this compound by increasing its concentration at the tumor site while minimizing exposure to healthy tissues. nih.gov

Nanoparticle-Based Delivery: Nanoparticles, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles, are promising carriers for targeted drug delivery. mdpi.commdpi.commdpi.com These systems can be engineered to encapsulate the drug, improve its solubility and stability, and facilitate its targeted delivery to cancer cells. semanticscholar.org For example, nanoparticles can be functionalized with ligands that bind to receptors overexpressed on the surface of cancer cells, leading to enhanced cellular uptake. tandfonline.com

Stimuli-Responsive Systems: The development of stimuli-responsive delivery systems that release the drug in response to specific triggers within the tumor microenvironment, such as low pH or specific enzymes, can further improve targeting and reduce systemic toxicity. mdpi.com

Addressing Challenges in Specificity and Off-Target Effects through Rational Design

A key challenge in the development of kinase inhibitors is achieving high specificity for the target kinase to minimize off-target effects and associated toxicities. nih.gov

Rational Drug Design: Rational drug design strategies, guided by structural biology and computational modeling, can be employed to design analogs with improved specificity. acs.org By understanding the subtle differences in the ATP-binding pockets of different kinases, it is possible to design inhibitors that selectively bind to the target kinase.

Fragment-Based Drug Design: Fragment-based drug discovery (FBDD) is another approach that can be used to develop highly selective kinase inhibitors. researchgate.net This method involves identifying small molecular fragments that bind to specific pockets of the target kinase and then linking them together to create a potent and selective inhibitor.

Combination Therapy: Combining this compound analogs with other therapeutic agents can also help to mitigate off-target effects and enhance therapeutic efficacy. biorxiv.orgelifesciences.org By using lower doses of each drug in combination, it may be possible to achieve a synergistic effect while reducing the risk of toxicity.

Q & A

Q. Critical Parameters :

  • Precursor activation using DMF-DMA (dimethylformamide dimethyl acetal)
  • Strict temperature control to avoid byproduct formation
  • Purity verification via HPLC (C18 column, acetonitrile/water gradient)

How can researchers validate target engagement of this compound in kinase inhibition studies?

Answer:
Validation requires a multi-tiered approach:

Biochemical assays :

  • Conduct kinase selectivity panels (e.g., 50+ kinases at 1 mM ATP) to determine IC50 values. For example, pyridopyrimidine analogs showed <10 nM potency against MAP4K4 with >4,760-fold selectivity over CDK5.
  • Measure cellular target modulation via Western blot (e.g., reduced JNK phosphorylation in MAP4K4 pathways).

Structural validation :

  • Co-crystallize the compound with the target kinase (e.g., MAP4K4) to resolve binding modes (2.0–2.5 Å resolution).
  • Perform SAR studies to correlate substituent effects (e.g., fluoropyridinyl groups enhance potency).

Table 1 : Example Kinase Inhibition Profile (Analogous Compounds)

KinaseIC50 (nM)Selectivity Fold
MAP4K42.11
CDK5>10,000>4,760
GSK3β8,4004,000

What strategies address solubility challenges of this compound in biological assays?

Answer:
Solubility optimization strategies include:

  • Co-solvent systems : Use 10% DMSO/PEG-400 in saline for in vitro assays, maintaining compound stability.
  • Salt formation : Hydrochloride salts improve aqueous solubility by 15× in PBS (pH 7.4).
  • Prodrug design : Introduce phosphate esters at the pyrimidine N-position, increasing solubility 20-fold.

Q. Key Considerations :

  • LogP reduction (<3.5) via hydrophilic substituents (e.g., morpholino groups).
  • Monitor crystallization tendencies via differential scanning calorimetry (DSC).

How to resolve contradictory activity data across kinase inhibition assays?

Answer:
Contradictions often arise from assay variability. Mitigation strategies:

  • Standardize ATP concentrations : Use physiologically relevant ATP levels (1 mM for biochemical assays).
  • Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.
  • Control for off-target effects : Include kinase-dead mutants in cellular studies to verify specificity.

Example : Pyridopyrimidine analogs showed discrepancies between enzymatic and cellular IC50 due to ATP competition; adjusting ATP levels resolved inconsistencies.

What computational methods predict binding modes of this compound with kinases?

Answer:
Advanced computational approaches include:

  • Molecular docking : Use X-ray structures (e.g., MAP4K4 PDB: 4OBP) to model compound orientation.
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER force field).
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -40 kcal/mol indicates strong binding).

Validation : Compare computational predictions with mutagenesis data (e.g., gatekeeper residue mutations reduce potency).

(Advanced) How to design mutant kinase models to study resistance mechanisms?

Answer:

Identify resistance hotspots : Analyze co-crystal structures to pinpoint residues (e.g., hinge region mutations).

Site-directed mutagenesis : Introduce mutations (e.g., T165M in MAP4K4) via PCR-based methods.

Functional validation :

  • Measure compound IC50 shifts in mutant vs. wild-type kinases.
  • Use in vivo xenograft models to assess resistance in tumor growth assays.

Example : Pyridopyrimidine analogs lost efficacy against T165M mutants, guiding structural optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.